![molecular formula C15H17N5O3 B2795518 2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one CAS No. 2097931-80-9](/img/structure/B2795518.png)
2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O4, with a molecular weight of 370.4 g/mol. The structure includes a pyrrolidine ring, a pyrimidine moiety, and a dihydropyridazinone core, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₄ |
Molecular Weight | 370.4 g/mol |
Structure | Complex organic compound with multiple functional groups |
The biological activity of This compound is primarily attributed to its interaction with various molecular targets. The compound is believed to act as a selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound can enhance cAMP levels, leading to anti-inflammatory effects and modulation of immune responses .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the activity of inflammatory cells such as eosinophils and neutrophils. The effectiveness of the compound was evaluated using various assays, including enzyme assays that measured IC50 values (the concentration required to inhibit 50% of the target activity). Preliminary results indicated an IC50 value in the low nanomolar range, suggesting potent activity against specific targets .
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of this compound. For example, in an ovalbumin-induced asthma model in mice, administration of the compound significantly reduced airway hyperreactivity and eosinophil infiltration into lung tissue. The effective dose (ED50) was found to be approximately 18.3 mg/kg, demonstrating its therapeutic potential in respiratory conditions .
Case Study 1: Asthma Model
In a controlled study involving asthmatic mice, This compound was administered orally. The results showed a marked decrease in methacholine-induced airway hyperreactivity compared to control groups. Histological analysis revealed reduced eosinophil peroxidase activity and improved lung histology .
Case Study 2: Neutrophilia Reduction
Another study assessed the compound's effect on lipopolysaccharide-induced neutrophilia in mice. The treatment resulted in a significant decrease in neutrophil counts in bronchoalveolar lavage fluid, indicating its potential as an anti-inflammatory agent .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research shows that similar structures can effectively target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes, making it a candidate for developing new antibiotics . The efficacy against resistant strains is particularly noteworthy, reflecting the ongoing need for novel antimicrobial agents.
Inhibition of Enzymatic Activity
Another significant application is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibiting this enzyme can lead to reduced proliferation of rapidly dividing cells, including those found in certain cancers and autoimmune diseases . This property positions the compound as a potential therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.
Synthetic Pathways
The synthesis of 2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridazine Core : Utilizing hydrazine derivatives with appropriate aldehydes.
- Introduction of Functional Groups : Via nucleophilic substitutions to attach the pyrrolidine and methylpyrimidine units.
- Final Modifications : To achieve the desired substituents that enhance biological activity.
Case Studies
Several case studies highlight the effectiveness of this compound in various assays:
- Anticancer Assays : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability compared to controls .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at low concentrations, indicating potential as a lead compound for antibiotic development .
特性
IUPAC Name |
2-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-16-7-4-13(18-11)23-12-5-8-19(9-12)15(22)10-20-14(21)3-2-6-17-20/h2-4,6-7,12H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVIBCYIBJYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。